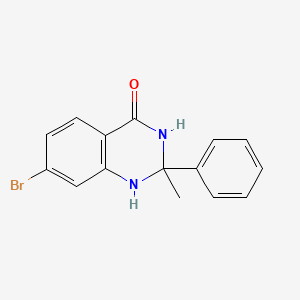
7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a brominated phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromine atom, potentially altering its biological activity.
7-Chloro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
7-Fluoro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Contains a fluorine atom, which can influence its chemical and biological behavior.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one may confer unique reactivity and biological properties compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s activity and selectivity.
Properties
CAS No. |
1260811-90-2 |
|---|---|
Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
7-bromo-2-methyl-2-phenyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-15(10-5-3-2-4-6-10)17-13-9-11(16)7-8-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19) |
InChI Key |
OBQHGPKXCMKXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=C(C=CC(=C2)Br)C(=O)N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


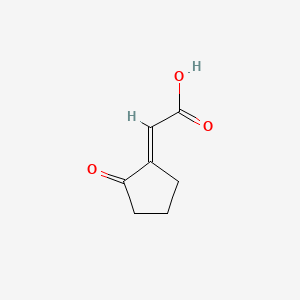
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
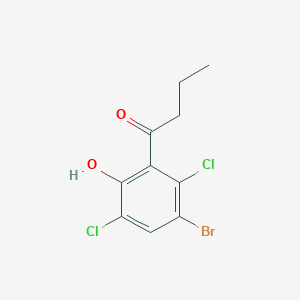
amine](/img/structure/B13078248.png)
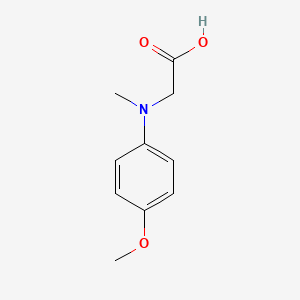
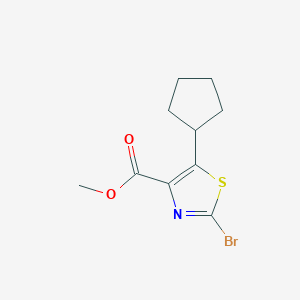

![5-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13078259.png)
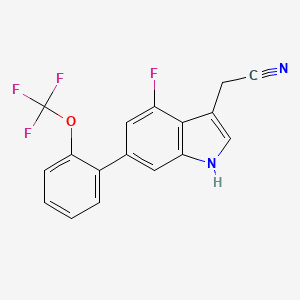
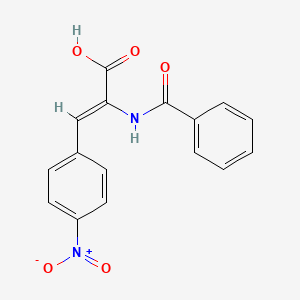

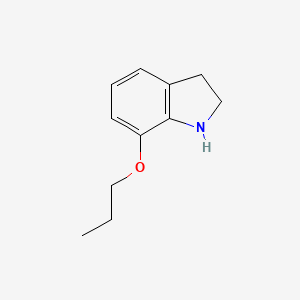
![endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13078275.png)
